2-Ethynyl-1-methyl-4-nitrobenzene

Descripción general

Descripción

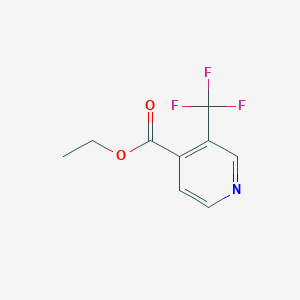

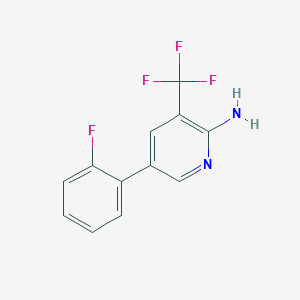

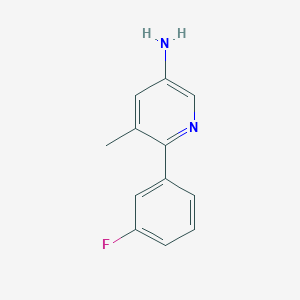

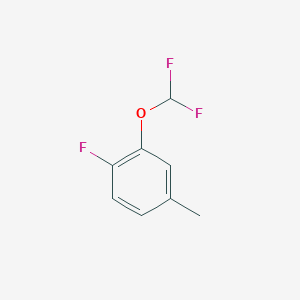

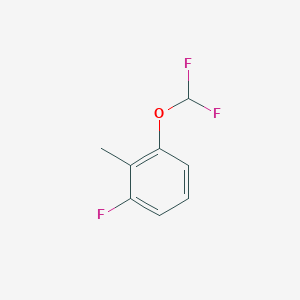

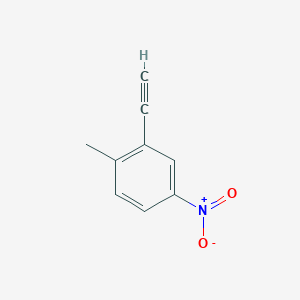

2-Ethynyl-1-methyl-4-nitrobenzene is a chemical compound with the molecular formula C9H7NO2 . It is also known by its synonyms 2-Methyl-5-nitrophenylacetylene and MFCD11656155 . The compound has a molecular weight of 161.16 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1-methyl-4-nitrobenzene consists of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H7NO2/c1-3-8-6-9 (10 (11)12)5-4-7 (8)2/h1,4-6H,2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyl-1-methyl-4-nitrobenzene include a molecular weight of 161.16 g/mol, a computed XLogP3 of 2.8, and a topological polar surface area of 45.8 Ų . The compound has a rotatable bond count of 1 and a complexity of 222 . The compound’s density is predicted to be 1.18±0.1 g/cm3, and its boiling point is predicted to be 272.1±33.0 °C .Aplicaciones Científicas De Investigación

Crystal Structure Diversity

The synthesis and crystal structures of dialkoxy ethynylnitrobenzenes, including compounds similar to 2-Ethynyl-1-methyl-4-nitrobenzene, reveal great diversity in their crystallization. Variations in molecular structure, such as changes in the alkoxy chain length, significantly influence the crystal systems and structures. For instance, different compounds in this family crystallize in trigonal, monoclinic, and triclinic crystal systems, displaying distinct structural formations like planar hexamers and ribbons of molecules linked by bifurcated alkoxy sp-C-H...O,O' interactions (Oburn & Bosch, 2017).

Electrochemical Applications

The electrochemical reduction of nitrobenzene, a compound structurally related to 2-Ethynyl-1-methyl-4-nitrobenzene, has been studied, demonstrating the potential for such compounds in electrochemical applications. Research in this area focuses on the reduction behavior of nitrobenzene in ionic liquids, showing distinct reduction peaks and suggesting applications in areas like sensor technology (Silvester et al., 2006).

Polymer Chemistry

In polymer chemistry, 2-Ethynyl-1-methyl-4-nitrobenzene-related compounds have been used as cross-linkers in polydimethylsiloxane (PDMS) networks. This application demonstrates the ability to graft functionalities onto PDMS films, enhancing their properties like thermal degradation temperature and dielectric permittivity (Madsen et al., 2013).

Sensor Technology

Compounds structurally related to 2-Ethynyl-1-methyl-4-nitrobenzene have been employed in developing highly sensitive sensors. For instance, an impedimetric aptasensor based on the immobilization of azido-aptamer onto electrografted binary film via click chemistry for the detection of ochratoxin A was developed, indicating potential sensor applications (Hayat et al., 2013).

Optical Properties

The synthesis and study of bis(alkoxy)phenyl ethynyl oligomers related to 2-Ethynyl-1-methyl-4-nitrobenzene reveal insights into their linear and nonlinear optical properties. These materials exhibit good thermal stability and specific emission behaviors in the electromagnetic spectrum, suggesting applications in optoelectronics (Amin et al., 2017).

Propiedades

IUPAC Name |

2-ethynyl-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKFXZQFDIEEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1-methyl-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.